Geodin

Übersicht

Beschreibung

Geodin is a term that can refer to two different entities. One is an antibiotic produced by the fungus Aspergillus terreus . The other is a cutting-edge geodata management software used by geotechnical engineers to create robust geodatabases and visualize what’s beneath the ground .

Synthesis Analysis

The synthesis of this compound, the antibiotic, has been studied in the context of gene clusters. Specifically, the putative gene cluster responsible for this compound production from Aspergillus terreus was transferred in a two-step procedure to an expression platform in A. nidulans .Molecular Structure Analysis

This compound is a monomeric protein of about 18 kDa, with an all-beta structure, as all other crystallins in the superfamily .Wissenschaftliche Forschungsanwendungen

Insektizide Aktivitäten

Geodin, gewonnen aus dem marinen Pilz Aspergillus sp., wurde modifiziert, um seine biologische Aktivität zu verbessern. Eine Reihe neuer Etherether-Derivate von this compound zeigte signifikante insektizide Eigenschaften. Zum Beispiel zeigte ein Derivat eine potente insektizide Aktivität mit einem IC50-Wert von 89 μM, was mit der positiven Kontrolle Azadirachtin mit einem IC50 von 70 μM vergleichbar ist . Dies deutet darauf hin, dass this compound-Derivate eine vielversprechende Alternative zu herkömmlichen Insektiziden sein könnten.

Antibakterielle Eigenschaften

Mehrere this compound-Derivate zeigten eine starke antibakterielle Aktivität gegen Krankheitserreger wie Staphylococcus aureus und Aeromonas salmonicida. Die Minimalen Hemmkonzentrationen (MHK) lagen zwischen 1,15 und 4,93 μM, was eine hohe Wirksamkeit bei niedrigen Konzentrationen anzeigt . Dies unterstreicht das Potenzial von this compound als Leitstruktur für die Entwicklung neuer antibakterieller Wirkstoffe.

Struktur-Aktivitäts-Beziehungen

Die Forschung an this compound-Derivaten hat Einblicke in die Struktur-Aktivitäts-Beziehungen geliefert, die ihre biologischen Aktivitäten bestimmen. Modifikationen wie die Einführung von halogenierten Benzyl, insbesondere Fluorobenzyl, und die Substitution an der 4-OH-Position waren Schlüsselfaktoren für die Verbesserung sowohl der insektiziden als auch der antibakteriellen Aktivität . Das Verständnis dieser Beziehungen ist entscheidend für das rationale Design potenterer Derivate.

Semisynthese von Derivaten

This compound-Derivate wurden erfolgreich halbsynthetisch hergestellt, indem eine einstufige Reaktion mit hoher Ausbeute durchgeführt wurde. Dieser Prozess ermöglicht die schnelle und effiziente Produktion einer Vielzahl von Derivaten, was die Erforschung ihrer biologischen Aktivitäten und potenziellen Anwendungen erleichtert .

Verbesserung von marinen Naturstoffen

Die Arbeit an this compound ist ein Paradebeispiel dafür, wie marine Naturstoffe modifiziert werden können, um ihre biologischen Aktivitäten zu verbessern. Durch die Isolierung natürlicher Verbindungen aus marinen Organismen und deren chemische Modifizierung können Forscher neue und verbesserte Eigenschaften für verschiedene Anwendungen erschließen .

Potenzielle pharmazeutische Anwendungen

Aufgrund seiner starken insektiziden und antibakteriellen Aktivitäten könnte this compound und seine Derivate für pharmazeutische Anwendungen weiter untersucht werden. Sie könnten als Vorlagen für die Entwicklung neuer Medikamente zur Bekämpfung resistenter Bakterienstämme und Schädlinge dienen, die die öffentliche Gesundheit beeinträchtigen .

Landwirtschaftliche Anwendungen

Die insektiziden Eigenschaften von this compound-Derivaten könnten für den landwirtschaftlichen Einsatz genutzt werden und eine Alternative zu synthetischen Pestiziden bieten. Dies könnte dazu beitragen, die Umweltbelastung zu reduzieren und nachhaltige landwirtschaftliche Praktiken zu fördern .

Entdeckung bioaktiver Verbindungen

Die Modifikation und Analyse von this compound trägt zum breiteren Bereich der Entdeckung bioaktiver Verbindungen bei. Durch die Untersuchung natürlicher Produkte und ihrer Derivate können Forscher weiterhin Verbindungen mit neuartigen Aktivitäten entdecken, die erhebliche wissenschaftliche und therapeutische Auswirkungen haben können .

Wirkmechanismus

Target of Action

Geodin, also known as Ziprasidone, is an atypical antipsychotic primarily used to manage schizophrenia and bipolar disorder . It mainly binds to and inhibits receptors for dopamine and serotonin, with partial inhibition of receptors for histamine, norepinephrine, and acetylcholine . These receptors play a crucial role in mood regulation, cognition, and behavior .

Mode of Action

It is believed to inhibit communication between nerves in the brain by blocking receptors on the nerves for several neurotransmitters . It functions as an antagonist at the D2, 5-HT2A, and 5-HT1D receptors and as an agonist at the 5-HT1A receptor . This compound also moderately inhibits the reuptake of serotonin and norepinephrine .

Biochemical Pathways

It is known that the compound affects the pathways related to dopamine, serotonin, histamine, norepinephrine, and acetylcholine . The inhibition of these pathways and the resulting changes in neurotransmitter levels are believed to contribute to this compound’s antipsychotic effects .

Pharmacokinetics

This compound has a bioavailability of 60% when administered orally and 100% when administered intramuscularly . It is metabolized in the liver, primarily through chemical and enzymatic reductions via glutathione and aldehyde oxidase . The elimination half-life of this compound is approximately 7 to 10 hours , and it is excreted in the urine and feces .

Result of Action

The result of this compound’s action is a reduction in the symptoms of schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder . Although classified as an atypical antipsychotic, this compound appears to have a lower incidence of metabolic adverse effects compared to other medications in the same class .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of this compound . Additionally, factors such as the patient’s overall health, co-administration with other medications, and individual genetic factors can also influence the drug’s action and effectiveness .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Geodin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, the production of this compound in Aspergillus terreus involves a gene cluster, which includes a polyketide synthase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the production of this compound involves the activation of a transcription factor in the this compound gene cluster .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Geodin involves the condensation of 2,4-dihydroxybenzoic acid with 3-methyl-4-hydroxybenzaldehyde, followed by cyclization and oxidation steps.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "3-methyl-4-hydroxybenzaldehyde", "sodium hydroxide", "acetic acid", "ethanol", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzoic acid and 3-methyl-4-hydroxybenzaldehyde in sodium hydroxide solution and heat the mixture to reflux for several hours.", "Step 2: Add acetic acid to the reaction mixture to adjust the pH to acidic conditions.", "Step 3: Extract the product with ethanol and purify it by recrystallization to obtain the intermediate.", "Step 4: Cyclize the intermediate by heating it in acetic acid solution.", "Step 5: Oxidize the resulting compound with hydrogen peroxide to obtain Geodin." ] } | |

CAS-Nummer |

427-63-4 |

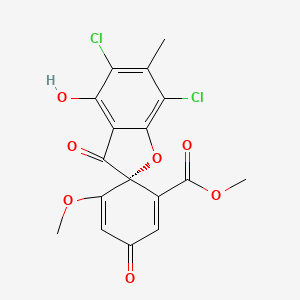

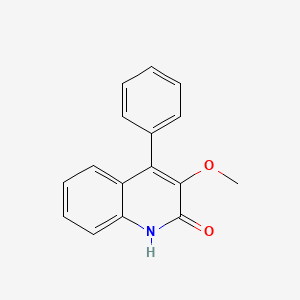

Molekularformel |

C17H12Cl2O7 |

Molekulargewicht |

399.2 g/mol |

IUPAC-Name |

methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

InChI |

InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3/t17-/m1/s1 |

InChI-Schlüssel |

LUBKKVGXMXTXOZ-QGZVFWFLSA-N |

Isomerische SMILES |

CC1=C(C(=C2C(=C1Cl)O[C@]3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |

SMILES |

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |

Kanonische SMILES |

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |

Aussehen |

Pale yellow solidPurity:≥95% by HPLC |

Synonyme |

Methyl 5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of (+)-geodin is C17H12Cl2O7 and its molecular weight is 403.18 g/mol. []

ANone: Geodin has been characterized using a variety of spectroscopic methods, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, ]

ANone: this compound is a fungal metabolite produced via a complex biosynthetic pathway that begins with the polyketide precursor, emodin. [, , ]

ANone: Several enzymes play key roles in this compound biosynthesis, including polyketide synthases (PKSs), cytochrome P450 enzymes, methyltransferases, and halogenases. One specific enzyme, dihydrothis compound oxidase, catalyzes the final step of (+)-geodin biosynthesis. [, , , ]

ANone: Yes, factors like carbon and nitrogen sources, pH, and the presence of elicitors can significantly impact this compound production. For example, crude glycerol can be used as an alternative substrate, but the presence of contaminants can influence this compound yields. [, , ]

ANone: this compound exhibits a broad range of biological activities, including antiviral, antimicrobial, cytotoxic, and fibrinolytic enhancement properties. [, , , , ]

ANone: Studies suggest that this compound inhibits viral replication by interfering with processes between viral adsorption and viral protein synthesis. []

ANone: Research suggests that this compound, along with other fungal metabolites, enhances fibrinolytic activity in bovine aortic endothelial cells by potentially inducing urokinase production and/or inhibiting plasminogen activator inhibitor-1 (PAI-1). []

ANone: Modifications to the this compound structure, such as the introduction of halogenated benzyl groups or esterification of the 4-OH group, have been shown to influence its insecticidal and antibacterial activities. [, ]

ANone: this compound can be isolated from fungal cultures using solvent extraction methods, followed by purification techniques like column chromatography. [, ]

ANone: Various techniques are employed to analyze this compound, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. [, ]

ANone: Yes, the gene cluster responsible for this compound biosynthesis has been identified in Aspergillus terreus and successfully transferred to Aspergillus nidulans for heterologous expression. [, ]

ANone: This achievement enables researchers to study the this compound biosynthetic pathway in a genetically tractable host, facilitating further investigations into gene function and potential pathway engineering. [, ]

ANone: this compound’s diverse biological activities make it a promising candidate for further development as an antiviral, antibacterial, antifungal, or anticancer agent. [, , ]

ANone: Further investigation of this compound's mechanism of action, in vivo efficacy, and toxicological profile is needed. Additionally, exploring the potential for engineering this compound derivatives with improved activity and pharmacokinetic properties holds promise. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol](/img/structure/B1663016.png)

![12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid](/img/structure/B1663029.png)